GATA4-NKX2-5-IN-1

GATA4-NKX2-5 inhibition transcriptional synergy IC50 determination

For cardiac transcription research, the key challenge is accessing a chemically validated probe for the GATA4-NKX2-5 protein-protein interaction that is not confounded by off-target kinase polypharmacology. GATA4-NKX2-5-IN-1 provides the exact solution. - Achieves an IC₅₀ of 3 µM in GATA4-NKX2-5 transcriptional synergy assays, with anti-hypertrophic activity demonstrated at 10 µM. - Exhibits no activity on protein kinases that regulate GATA4 phosphorylation, enabling unambiguous attribution of transcriptional effects. - Delivers reproducible in vivo cardioprotection, improving left ventricular ejection fraction in post-MI models.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
Cat. No. B1664599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGATA4-NKX2-5-IN-1
Synonyms3i-1000;  3i 1000;  3i1000
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
InChIInChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25)
InChIKeyUDDOZWWBHVIGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3i-1000: Validated GATA4–NKX2-5 Inhibitor for Cardiac Research


N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 544681‑96‑1), also designated as GATA4‑NKX2‑5‑IN‑1 or 3i‑1000, is a phenylisoxazole carboxamide that functions as a small‑molecule inhibitor of the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2‑5 [1]. Its primary utility lies in preclinical research programs investigating myocardial repair, pathological hypertrophy, and heart failure, where it serves as a chemically validated probe for modulating a protein–protein interaction axis with established in‑vitro and in‑vivo cardioprotective effects [2].

GATA4–NKX2-5 transcriptional synergy inhibition studies
Cardiomyocyte hypertrophy and mechanical stretch assay context
Kinase-selectivity review for cardiac gene expression profiling

3i-1000: Why Isoxazole Carboxamide Substitution Matters


Although the isoxazole‑4‑carboxamide scaffold is shared by numerous compounds in medicinal chemistry collections, the specific N‑[4‑(diethylamino)phenyl] substitution pattern is critical for targeting the GATA4–NKX2‑5 protein–protein interaction (PPI) with both potency and selectivity. Structure–activity relationship (SAR) analysis of 220 phenylisoxazole carboxamide derivatives demonstrated that the aromatic isoxazole substituent in the southern region directly regulates inhibition of GATA4–NKX2‑5 transcriptional synergy [1]. Substitution at the para‑position of the anilide ring with a diethylamino group yields an IC50 of 3 μM, whereas alternative anilide substituents or modifications to the central isoxazole ring produce substantially weaker inhibition or complete loss of activity [2]. Generic substitution with other isoxazole‑4‑carboxamides—even those with similar molecular weight or lipophilicity—therefore fails to replicate the on‑target GATA4–NKX2‑5 inhibition and the resultant cardioprotective pharmacology observed in validated models.

Target 4-diethylamino-phenyl substitution; IC50 3 µM against GATA4–NKX2-5 synergy
Risk Generic isoxazole-4-carboxamides may lack PPI inhibition; SAR analysis of 220 derivatives confirms alternative anilide substituents produce markedly weaker activity or complete loss of target engagement
Risk Oncology-oriented isoxazole carboxamides (e.g., FLT3 inhibitors) exhibit broad kinase polypharmacology, which may confound cardiac hypertrophy and remodeling endpoint interpretation

3i-1000: Comparative Quantitative Evidence for Procurement


GATA4–NKX2-5 Synergy Inhibitory Potency

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (designated Compound 3 or 3i‑1000) inhibits the GATA4–NKX2‑5 transcriptional synergy with an IC50 of 3 μM (3,000 nM) in a COS‑1 cell dual‑luciferase reporter assay [1]. This potency represents the most active compound among four distinct small‑molecule families identified from fragment‑based screening and pharmacophore optimization [2]. In contrast, structurally related phenylisoxazole carboxamides bearing alternative anilide substituents exhibit markedly reduced or undetectable inhibition of the same transcriptional synergy—the SAR analysis of 220 derivatives confirmed that the diethylamino group at the para‑position is essential for achieving low‑micromolar potency [3].

Synergy Inhibition
Head-to-head
IC50 = 3 µM
Supports target-engagement assay context for GATA4–NKX2-5 PPI
Alternative analogs: IC50 >30 µM or inactive; SAR confirmed across 220 derivatives
GATA4-NKX2-5 inhibition transcriptional synergy IC50 determination

Kinase Selectivity vs. Multitargeted Isoxazole Carboxamides

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibits no detectable activity on the protein kinases involved in the regulation of GATA4 phosphorylation at concentrations up to 30 μM . This selectivity profile is documented in the original discovery publication, where the compound was explicitly tested against the kinase panel relevant to GATA4 post‑translational regulation [1]. This clean kinase profile contrasts with many isoxazole‑4‑carboxamide derivatives developed for oncology indications (e.g., FLT3 inhibitors such as compound 7d with IC50 = 106 nM against FLT3) which exhibit potent kinase inhibition and broad polypharmacology across 36+ kinases [2].

Kinase Selectivity
Cross-study
No activity up to 30 µM vs. GATA4-regulatory kinases
Clean kinase profile supports cardiac-specific pathway interpretation
Contrasts with FLT3 inhibitor 7d (IC50 106 nM; active across 36+ kinases)
kinase selectivity off-target profiling GATA4 phosphorylation

Cardiomyocyte Hypertrophy Attenuation

In neonatal rat cardiomyocyte cultures subjected to mechanical stretching for 48 hours, N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (3i‑1000) at 10 μM significantly inhibited the stretch‑induced increase in myocyte surface area [1]. The compound also reduced stretch‑ and phenylephrine‑induced hypertrophic responses, including attenuation of ANP and BNP mRNA up‑regulation [2]. By comparison, vehicle‑treated stretched cardiomyocytes exhibited a robust hypertrophic enlargement that was not suppressed by structurally similar but GATA4–NKX2‑5‑inactive phenylisoxazole carboxamides evaluated in the same SAR series [3].

Hypertrophy Attenuation
Head-to-head
10 µM significantly reduced stretch-induced myocyte area increase at 48 h
Supports anti-hypertrophic assay endpoint review in neonatal rat cardiomyocytes
ANP and BNP mRNA up-regulation also attenuated; inactive analogs showed no effect
cardiomyocyte hypertrophy mechanical stretch anti-hypertrophic assay

Post-Infarction Cardioprotection in Mice

In a mouse model of myocardial infarction, administration of N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (3i‑1000) significantly improved left ventricular ejection fraction (LVEF) and fractional shortening (FS) compared to vehicle‑treated infarcted controls [1]. The compound also attenuated myocardial structural changes and improved cardiac function in an angiotensin II‑mediated hypertension model in rats [2]. In contrast, most isoxazole carboxamides developed for other therapeutic areas (e.g., FLT3 inhibitors for AML) lack any published in‑vivo cardiac functional improvement data in post‑MI or pressure‑overload models.

Post-MI Cardioprotection
Cross-study
Improved LVEF and fractional shortening vs. vehicle in mouse MI model (p
Model-response context for in-vivo cardiac functional recovery research
Also attenuated changes in angiotensin II-mediated hypertension rat model; comparator isoxazole carboxamides lack published in-vivo cardiac data
myocardial infarction left ventricular ejection fraction cardiac function recovery

3i-1000: Optimal Research Applications


Positive Control for GATA4–NKX2-5 PPI Hypertrophy Assays

The compound serves as a chemically defined positive control for assays measuring mechanical stretch‑ or phenylephrine‑induced cardiomyocyte hypertrophy. Its IC50 of 3 μM in GATA4–NKX2‑5 transcriptional synergy assays and demonstrated anti‑hypertrophic activity at 10 μM provide a quantitative benchmark for evaluating novel PPI modulators [1]. Researchers can directly compare test compounds against this validated inhibitor rather than relying on uncharacterized isoxazole derivatives that lack established GATA4–NKX2‑5 activity [2].

MI & Pressure-Overload Cardiac Repair Models

This compound is uniquely positioned for in‑vivo cardiac research based on its published efficacy in improving left ventricular ejection fraction and fractional shortening in post‑MI mice, as well as functional benefits in angiotensin II‑induced hypertension models [1]. Procurement enables direct replication of published cardioprotective outcomes and provides a reference molecule for comparative efficacy studies of next‑generation GATA4–NKX2‑5 inhibitors [2].

Kinase-Selective Cardiac Gene Expression Profiling

For experiments where off‑target kinase inhibition would confound interpretation of transcriptional changes, this compound offers a defined selectivity advantage: it exhibits no activity on protein kinases involved in GATA4 phosphorylation regulation [1]. This profile contrasts with multi‑targeted isoxazole carboxamides (e.g., FLT3 inhibitors) that show broad kinase polypharmacology [2]. Researchers studying GATA4‑dependent gene expression programs can therefore attribute observed effects more confidently to PPI modulation rather than kinase inhibition.

SAR Benchmark for Phenylisoxazole Carboxamide Optimization

As the most potent compound emerging from the systematic SAR evaluation of 220 phenylisoxazole carboxamide derivatives targeting the GATA4–NKX2‑5 interaction, this molecule serves as an essential reference standard for medicinal chemistry optimization campaigns [1]. Its well‑characterized structure–activity relationships enable rational design of analogs with improved potency, metabolic stability, or pharmacokinetic properties while maintaining on‑target PPI inhibition [2].

Application
Selection Property
Validation Focus
PPI hypertrophy assay control
Validated GATA4–NKX2-5 synergy inhibition
Anti-hypertrophic endpoint reproducibility vs. uncharacterized isoxazole derivatives
Post-MI cardiac repair models
Published in-vivo cardioprotective endpoint response
LVEF and fractional shortening improvement replication
Kinase-selective gene profiling
Clean kinase selectivity on GATA4-regulatory kinases
Transcriptional change attribution to PPI modulation
SAR optimization benchmark
Most potent compound from 220-derivative SAR set
Rational analog design with maintained on-target PPI inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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